N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide
Overview
Description
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide, also known as BIIB-024, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound belongs to the class of sulfonamides and acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Mechanism of Action
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide acts by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDAC inhibitors, including this compound, induce the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. HDAC inhibitors also induce the acetylation of non-histone proteins, such as transcription factors, which can also contribute to their anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and invasion. It has also been shown to enhance the immune response against tumors by increasing the expression of tumor antigens and promoting the activation of T cells. In addition to its anti-tumor activity, this compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide is that it has a relatively low toxicity profile compared to other HDAC inhibitors, making it a promising candidate for clinical trials. However, one limitation is that it has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is that it may have off-target effects, as HDACs are involved in many cellular processes besides gene expression.
Future Directions
Future research on N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy in vivo. It could also investigate its potential application in combination with other chemotherapeutic agents or immunotherapies to enhance its anti-tumor activity. Finally, it could explore its potential application in other diseases besides cancer, such as neurodegenerative diseases or autoimmune disorders.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been extensively studied for its potential application in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as doxorubicin and paclitaxel.
properties
IUPAC Name |
4-(2-methylpropyl)-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-18(2)16-19-8-14-23(15-9-19)28(25,26)24-21-10-12-22(13-11-21)27-17-20-6-4-3-5-7-20/h3-15,18,24H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICWPCYGRIEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.